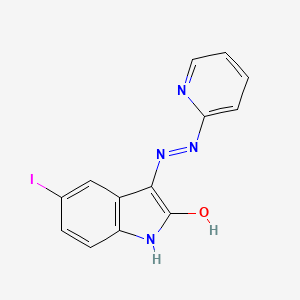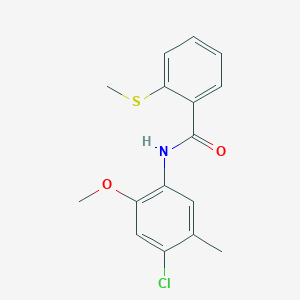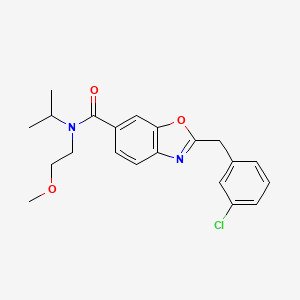
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as PBIT, is a chemical compound that has been studied for its potential applications in scientific research. PBIT is a derivative of indole-2,3-dione, which is a naturally occurring compound found in various plants and microorganisms. PBIT has been synthesized using various methods and has been found to have several interesting properties that make it useful for scientific research.
Mecanismo De Acción
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) inhibits PARP by binding to its catalytic domain and preventing it from adding poly(ADP-ribose) chains to target proteins. This leads to the accumulation of DNA damage and eventually cell death. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been found to inhibit other enzymes, such as topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth in animal models, and the modulation of immune responses. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been found to have anti-inflammatory properties, which make it useful for studying the role of inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several future directions for research on 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), including the development of novel derivatives with improved properties, the investigation of its potential applications in various diseases, and the study of its mechanisms of action in more detail. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) could also be used as a tool for studying the role of PARP in various biological processes, such as DNA damage response and cell death. Finally, 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
Métodos De Síntesis
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can be synthesized using various methods, including the reaction of 5-iodo-1H-indole-2,3-dione with 2-pyridinecarboxaldehyde hydrazone in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone).
Aplicaciones Científicas De Investigación
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This property makes 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) useful for studying the role of PARP in various biological processes, including DNA damage response and cell death.
Propiedades
IUPAC Name |
5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN4O/c14-8-4-5-10-9(7-8)12(13(19)16-10)18-17-11-3-1-2-6-15-11/h1-7,16,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVSRCWYRTKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)

![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)
![1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one](/img/structure/B5012994.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5012996.png)


![2-(1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5013013.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B5013043.png)


![N-[4-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5013062.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5013064.png)